molecular formula C15H11FO4 B2661663 4-Formyl-2-methoxyphenyl 2-fluorobenzoate CAS No. 380193-74-8

4-Formyl-2-methoxyphenyl 2-fluorobenzoate

Cat. No.: B2661663
CAS No.: 380193-74-8
M. Wt: 274.247
InChI Key: YDBAXJZIROZNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-methoxyphenyl 2-fluorobenzoate is an organic compound with the molecular formula C15H11FO4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a fluorine atom attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 2-fluorobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 2-fluorobenzoate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxy and fluorine groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Formyl-2-methoxyphenyl 4-fluorobenzoate: Similar structure but with the fluorine atom at a different position.

    4-Formyl-2-methoxyphenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    4-Formyl-2-methoxyphenyl 2-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

4-Formyl-2-methoxyphenyl 2-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. The presence of the formyl and methoxy groups also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBAXJZIROZNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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